molecular formula C18H26BNO5 B1398093 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone CAS No. 656257-49-7

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone

Cat. No.: B1398093
CAS No.: 656257-49-7
M. Wt: 347.2 g/mol
InChI Key: BCOZHCQIQWULQO-UHFFFAOYSA-N
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Description

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a complex organic compound that features a morpholine ring and a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Scientific Research Applications

Chemistry

In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, the compound is used as a probe to study enzyme activities and protein interactions due to its ability to form reversible covalent bonds with diols and other nucleophiles.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group is introduced by reacting 4-bromoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

    Coupling Reaction: The boronic ester is then coupled with morpholine using a Suzuki-Miyaura cross-coupling reaction. This involves the use of a palladium catalyst and a base such as sodium carbonate in an aqueous or alcoholic solvent.

    Acetylation: The final step involves the acetylation of the morpholine ring with acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the boronic ester group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced boronic ester derivatives.

    Substitution: Substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone involves its ability to form reversible covalent bonds with nucleophiles. This property allows it to interact with various biological targets, including enzymes and proteins, thereby modulating their activities. The boronic ester group can also participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine
  • 4-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

1-Morpholino-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone stands out due to its combination of a morpholine ring and a boronic ester group. This unique structure imparts distinct reactivity and binding properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

1-morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)14-5-7-15(8-6-14)23-13-16(21)20-9-11-22-12-10-20/h5-8H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOZHCQIQWULQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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